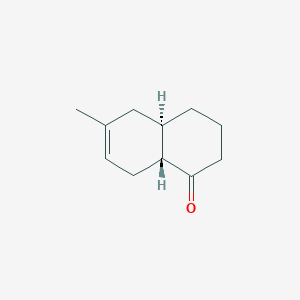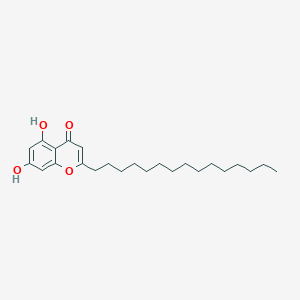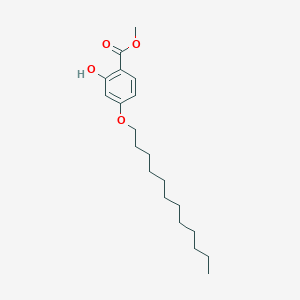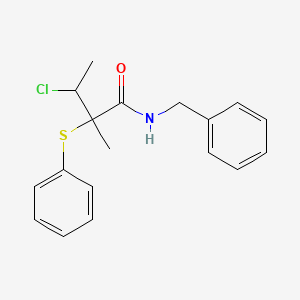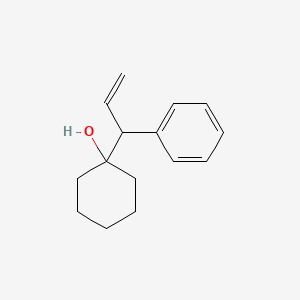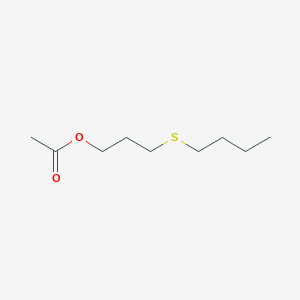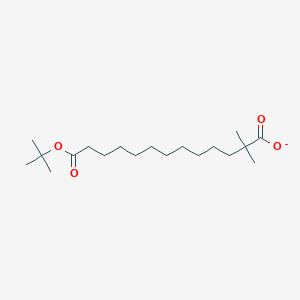
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butoxy group, which is a common protecting group in organic synthesis, and a dimethyl-oxotridecanoate backbone, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate typically involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the scalability and reproducibility of the synthesis, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of polymers, coatings, and specialty chemicals
Mécanisme D'action
The mechanism of action of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, preventing unwanted side reactions during synthesis. The compound’s ester functionality allows it to participate in esterification and transesterification reactions, facilitating the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butoxy-2,2-dimethyl-3-oxopropanoic acid: This compound shares a similar tert-butoxy group and dimethyl structure but differs in its shorter carbon chain.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis.
Uniqueness
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and functionalities .
Propriétés
Numéro CAS |
85228-93-9 |
|---|---|
Formule moléculaire |
C19H35O4- |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2,2-dimethyl-13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(2,3)23-16(20)14-12-10-8-6-7-9-11-13-15-19(4,5)17(21)22/h6-15H2,1-5H3,(H,21,22)/p-1 |
Clé InChI |
YSYRUJQTAPSNER-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCC(C)(C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



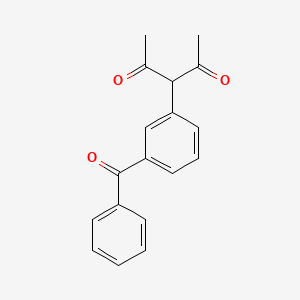

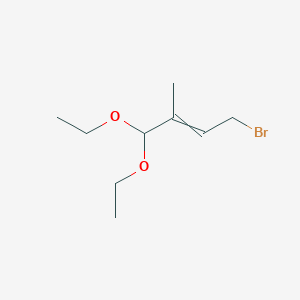
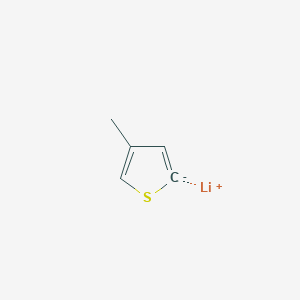
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
